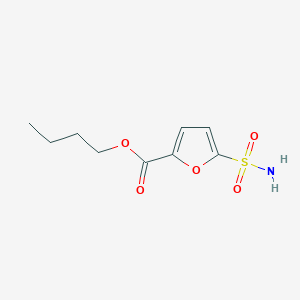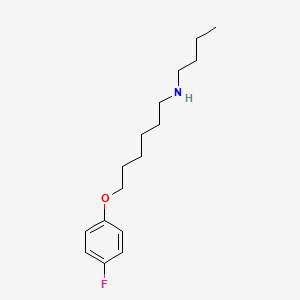![molecular formula C16H16N2O3S B5193534 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. It is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by inhibiting enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). These enzymes are involved in inflammatory and neurodegenerative processes, and their inhibition may lead to the observed biological effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits anti-inflammatory effects by reducing the production of inflammatory mediators like prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to exhibit multiple biological activities. This makes it a promising candidate for drug discovery and development. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties.
Zukünftige Richtungen
1. Investigating the potential use of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
2. Studying the structure-activity relationship of this compound to identify more potent analogs.
3. Exploring the potential use of this compound as a lead compound for the development of new antimicrobial agents.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminobenzylamine in the presence of a base like sodium carbonate. The reaction takes place in a solvent like dichloromethane or chloroform, and the product is isolated through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-6-2-3-7-13(12)11-22(20,21)18-10-16(19)17-14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGHDJROJJERMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)

![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)


![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)

![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)